molecular formula C19H19FN6O2 B2836386 1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396848-57-9

1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Cat. No.: B2836386
CAS No.: 1396848-57-9
M. Wt: 382.399
InChI Key: INSQSRBIQHNZNL-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a pyrazinyl-oxadiazole moiety, and a cyclohexylurea backbone, which collectively contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazinyl-Oxadiazole Moiety:

    • Starting with a pyrazine derivative, the oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
    • Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are often used to facilitate the cyclization.
  • Synthesis of the Cyclohexylurea Backbone:

    • The cyclohexylamine is reacted with an isocyanate to form the urea linkage.
    • This step typically requires mild heating and can be catalyzed by bases like triethylamine.
  • Coupling of the Fluorophenyl Group:

    • The final step involves coupling the fluorophenyl group to the pre-formed cyclohexylurea-pyrazinyl-oxadiazole intermediate.
    • This can be achieved through nucleophilic aromatic substitution reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods: Industrial-scale production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes:

  • Use of continuous flow reactors to enhance reaction efficiency and yield.
  • Implementation of green chemistry principles to minimize waste and environmental impact.
  • Automation of reaction steps to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can modify the urea or oxadiazole moieties.

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄, or other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄) in aprotic solvents like tetrahydrofuran (THF).

    Substitution: Palladium-catalyzed cross-coupling reactions using Suzuki or Heck conditions.

Major Products:

  • Oxidized derivatives with modified functional groups.
  • Reduced forms with altered urea or oxadiazole structures.
  • Substituted compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to:

  • Bind to enzyme active sites, potentially inhibiting or modulating their activity.
  • Interact with cellular receptors, influencing signal transduction pathways.
  • Form complexes with metal ions, affecting their biological availability and activity.

Comparison with Similar Compounds

    1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea: can be compared with other urea derivatives and oxadiazole-containing compounds, such as:

Uniqueness:

  • The presence of the fluorophenyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions.
  • The combination of the pyrazinyl-oxadiazole moiety with the cyclohexylurea backbone provides a distinctive structural framework that can be tailored for specific applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c20-13-6-2-3-7-14(13)23-18(27)25-19(8-4-1-5-9-19)17-24-16(26-28-17)15-12-21-10-11-22-15/h2-3,6-7,10-12H,1,4-5,8-9H2,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSQSRBIQHNZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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